Ethyl 5-(p-tolyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate involves a palladium hydrogenation process . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . A solution of NaOH was added to a mixture of propargyl benzoate, ethyl nitroacetate, water, and ethanol, and the mixture was vigorously stirred in a sealed tube at 60 °C for 16 hours .Molecular Structure Analysis
The molecule has two reducible sites, namely the benzylic-like position and the isoxazole N–O bond . The presence of two distinct 1 H–N broad singlets at 5.77 and 8.97 ppm in the 1 H NMR spectrum proved that it was formed as a Z isomer with complete diastereoselectivity .Chemical Reactions Analysis
The palladium hydrogenation of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate results in a domino process, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .Scientific Research Applications
Corrosion Inhibition
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate has been investigated for its corrosion inhibition properties. A study found that derivatives of this compound, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, exhibited high efficiency in inhibiting corrosion on mild steel, useful in industrial processes like pickling. The study employed techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy to confirm the compound's effectiveness (Dohare, Ansari, Quraishi, & Obot, 2017).
Synthesis of Hydroxybenzaldehyde Derivatives
Research has explored the synthesis of 5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids and their derivatives from 3-hydroxyiminomethyl-5-phenyl(p-tolyl)isoxazoles. This process involves reactions with various compounds to obtain esters and Schiff bases, which are then reduced to amines. These chemical transformations highlight the versatility of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate in synthetic organic chemistry (Potkin et al., 2012).
Facilitation of Chemical Reactions
The compound has been used to facilitate certain chemical reactions, such as the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. This process occurs cleanly with specific directing groups and is important in the synthesis of AMPA analogs, indicating its role in advanced synthetic methodologies (Zhou & Natale, 1998).
properties
IUPAC Name |
ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIUEGYFYXHZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629705 | |
Record name | Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(p-tolyl)isoxazole-3-carboxylate | |
CAS RN |
88958-15-0 | |
Record name | Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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